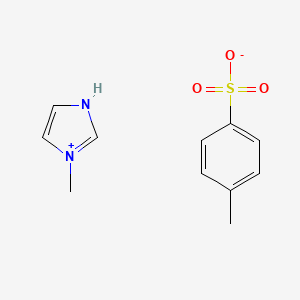

1-Methylimidazolium p-toluenesulfonate

Description

Contextualization within Ionic Liquid Chemistry

1-Methylimidazolium (B8483265) p-toluenesulfonate, also known as [Hmim][TsO], is classified as an ionic liquid (IL). Ionic liquids are salts that exist in a liquid state at temperatures below 100 °C. acs.org This characteristic is often due to the presence of bulky, asymmetric cations and weakly coordinating anions, which disrupt the formation of a stable crystal lattice. acs.org The cation in this compound is 1-methylimidazolium, and the anion is p-toluenesulfonate (also known as tosylate).

Ionic liquids are often referred to as "designer solvents" because their physical and chemical properties can be fine-tuned by modifying the structure of the cation and anion. tib.eu This tunability allows for the creation of ILs with specific characteristics, such as high thermal stability, low vapor pressure, and tailored solubility. tib.eumdpi.com Imidazolium-based cations are among the most common and well-studied components of ionic liquids due to their stability and the relative ease with which their structure can be modified. rsc.orgnih.govisroset.org The p-toluenesulfonate anion is derived from p-toluenesulfonic acid, a strong organic acid that is non-toxic, inexpensive, and stable. preprints.org The combination of these ions results in a compound with properties that make it a subject of interest in various chemical applications.

The development of ionic liquids has progressed through generations. The first generation often had limitations like low biodegradability. mdpi.com The second generation, which includes many imidazolium-based salts, offered improved stability in air and water. mdpi.com The third generation focuses on using anions and cations from natural sources to enhance biodegradability and reduce toxicity. mdpi.com 1-Methylimidazolium p-toluenesulfonate is a representative example of the broader class of imidazolium-based ionic liquids, which are explored for their potential as greener alternatives to traditional volatile organic solvents. isroset.orgrsc.org

Significance in Contemporary Chemical Sciences and Engineering

The significance of this compound and related tosylate ionic liquids stems from their versatile applications as solvents and catalysts in chemical synthesis. tib.eupreprints.org Their negligible vapor pressure makes them attractive as potential replacements for volatile organic compounds (VOCs), aligning with the principles of green chemistry. isroset.org

In the realm of organic synthesis, p-toluenesulfonic acid and its derivatives are utilized as efficient catalysts for a wide array of reactions. preprints.org Ionic liquids incorporating the tosylate anion can act as both a solvent and a catalyst. Research has demonstrated the use of functionalized imidazolium (B1220033) tosylate ionic liquids in catalysing reactions such as Friedel–Crafts acylation. rsc.org For instance, p-toluenesulfonic acid functionalized imidazole (B134444) ionic liquids encapsulated into a bismuth SBA-16 support have been shown to be highly efficient and reusable catalysts for the acylation of anisole (B1667542). rsc.org

Furthermore, imidazolium-based ionic liquids are investigated for their role in various chemical processes, including biomass conversion, electrochemistry, and chemical separation. acs.orgnih.gov Their ability to dissolve a wide range of organic and inorganic compounds makes them suitable reaction media for diverse chemical transformations. rsc.org For example, the reaction of imidazole with certain esters has been studied in aqueous solutions containing toluene-4-sulfonate salts, revealing complex catalytic functions. rsc.org The unique properties of these ionic liquids, such as their thermal stability and tunable polarity, are crucial for their application in chemical engineering processes. mdpi.comrsc.org

Scope of Academic Inquiry for this compound

Academic research on this compound and its analogues covers a broad spectrum of scientific investigation. A primary focus is the synthesis and characterization of these compounds. rsc.orgnih.govrsc.org Researchers employ techniques like FTIR, ¹H-NMR, and elemental analysis to confirm the structure and purity of the synthesized ionic liquids. nih.govrsc.org

A significant area of inquiry involves the detailed study of their physicochemical properties. This includes determining key data points such as molecular weight, density, melting point, and refractive index. sigmaaldrich.comnih.govalfa-chemistry.com The thermal properties, including decomposition temperatures, are investigated using methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess their stability and liquid range. rsc.org

The application of these ionic liquids as reaction media and catalysts is another major research avenue. preprints.orgacs.org Studies explore their efficacy in promoting various organic reactions, such as the synthesis of arylsulfonamides, arylsulfonates, and various heterocyclic compounds. preprints.orgacs.org Investigations into reaction kinetics and mechanisms in these ionic liquid systems provide fundamental insights into their catalytic activity. rsc.org The potential for these ionic liquids to be recycled and reused is also a critical aspect of this research, emphasizing their role in developing sustainable chemical processes. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₃S |

| Molecular Weight | 254.305 g/mol |

| CAS Number | 63458-90-2 |

Data sourced from Alfa Chemistry. alfa-chemistry.com

Table 2: Physicochemical Properties of a Related Ionic Liquid: 1-Ethyl-3-methylimidazolium (B1214524) p-toluenesulfonate

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃S |

| Molecular Weight | 282.36 g/mol |

| CAS Number | 328090-25-1 |

| Melting Point | 25-35 °C sigmaaldrich.com / 54 °C iolitec.de |

| Density | 1.231 g/mL at 20 °C |

| Refractive Index | n20/D 1.548 |

Data sourced from Sigma-Aldrich and IoLiTec. sigmaaldrich.comiolitec.de

Table 3: List of Compound Names

| Compound Name |

|---|

| 1,1,1,3,3,3-hexafluoro-2-propanol |

| 1-Benzenesulfonyl-3-methylimidazolium triflate |

| 1-butyl-3-methylimidazolium |

| 1-Chlorobutane |

| 1-Chlorodecane |

| 1-Chlorohexadecane |

| 1-Ethyl-3-methylimidazolium p-toluenesulfonate |

| This compound |

| 1-octyl-3-methylimidazolium |

| 1-p-toluenesulfonyl-3-methylimidazolium triflate |

| 2-aminobenzimidazole |

| 2-aminophenol |

| 2-phenylbenzoxazole |

| Acetonitrile (B52724) |

| Aldehydes |

| Amidoximes |

| Anisole |

| Aryl methyl ketones |

| Bismuth SBA-16 |

| Imidazole |

| Ketones |

| Malononitrile |

| N-methylimidazole |

| Nitric acid |

| Organic nitriles |

| p-toluenesulfonic acid |

| Perchloric acid |

| Potassium hydroxide |

| Selenium dioxide |

| Sulfuric acid |

Properties

Molecular Formula |

C11H14N2O3S |

|---|---|

Molecular Weight |

254.31 g/mol |

IUPAC Name |

4-methylbenzenesulfonate;3-methyl-1H-imidazol-3-ium |

InChI |

InChI=1S/C7H8O3S.C4H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-3-2-5-4-6/h2-5H,1H3,(H,8,9,10);2-4H,1H3 |

InChI Key |

WLWXEDJMZHONIG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CNC=C1 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CNC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylimidazolium P Toluenesulfonate

Standard Synthetic Approaches

The synthesis of 1-methylimidazolium (B8483265) p-toluenesulfonate is principally achieved through two main pathways: neutralization reactions and solvent-free protocols. These methods are favored for their efficiency and adherence to the principles of green chemistry.

Neutralization Reaction Pathways

The most straightforward and common method for the synthesis of 1-methylimidazolium p-toluenesulfonate is the direct acid-base neutralization of 1-methylimidazole (B24206) with p-toluenesulfonic acid. This reaction is typically carried out in a suitable solvent to facilitate mixing and heat dissipation, although solvent-free approaches are also viable.

The reaction proceeds via the protonation of the basic nitrogen atom of the imidazole (B134444) ring by the acidic proton of the sulfonic acid, forming the 1-methylimidazolium cation and the p-toluenesulfonate anion.

A typical laboratory-scale synthesis involves the dropwise addition of a solution of p-toluenesulfonic acid to a stirred solution of 1-methylimidazole at a controlled temperature. The choice of solvent can influence the reaction rate and the ease of product isolation. Solvents such as acetonitrile (B52724) or dichloromethane (B109758) are often employed. Upon completion of the reaction, the solvent is typically removed under reduced pressure to yield the ionic liquid. The purity of the product can be further enhanced by washing with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1-Methylimidazole | p-Toluenesulfonic acid | Acetonitrile | 0 to 25 | 2-4 | >95 |

| 1-Methylimidazole | p-Toluenesulfonic acid | Dichloromethane | 0 to 25 | 2-4 | >95 |

This data is representative of typical neutralization reactions for the synthesis of imidazolium-based ionic liquids and is provided as an illustrative example.

Solvent-Free Synthesis Protocols

In line with the principles of green chemistry, solvent-free synthesis protocols for this compound are highly desirable as they eliminate the need for volatile organic compounds. These methods often utilize microwave irradiation to provide the necessary energy for the reaction to proceed efficiently.

In a typical solvent-free microwave-assisted synthesis, equimolar amounts of 1-methylimidazole and p-toluenesulfonic acid are mixed in a vessel suitable for microwave irradiation. The mixture is then subjected to microwave energy for a short period. The direct interaction of the microwaves with the polar reactants leads to rapid and uniform heating, significantly reducing the reaction time compared to conventional heating methods. The reaction is often complete within minutes, yielding the desired ionic liquid in high purity.

Another solvent-free approach involves the quaternization of 1-methylimidazole with a methylating agent that also introduces the tosylate anion, such as methyl p-toluenesulfonate. This reaction is a direct combination of the two reactants, often with gentle heating to facilitate the reaction.

| Reactant 1 | Reactant 2 | Method | Power (W) | Time (min) | Yield (%) |

| 1-Methylimidazole | p-Toluenesulfonic acid | Microwave | 100-300 | 5-15 | >98 |

| 1-Methylimidazole | Methyl p-toluenesulfonate | Conventional Heating | N/A | 1-2 (h) | >95 |

This data is based on general procedures for microwave-assisted and solvent-free synthesis of imidazolium (B1220033) ionic liquids and serves as a representative example.

Precursor Chemistry and Reactant Preparation

The quality of the final this compound product is highly dependent on the purity of the starting materials. Therefore, proper preparation and purification of the precursors, 1-methylimidazole and p-toluenesulfonic acid (or its derivatives), are crucial.

1-Methylimidazole: Commercial 1-methylimidazole is often purified by distillation under reduced pressure to remove any non-volatile impurities. It should be stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation from atmospheric moisture and carbon dioxide.

p-Toluenesulfonic Acid: p-Toluenesulfonic acid is commercially available, typically as the monohydrate. For reactions where the presence of water is undesirable, the monohydrate can be dried by azeotropic distillation with toluene (B28343) using a Dean-Stark apparatus. Alternatively, anhydrous p-toluenesulfonic acid can be prepared by the sulfonation of toluene with concentrated sulfuric acid. The resulting product is then purified by recrystallization.

Methyl p-toluenesulfonate: This precursor, used in the quaternization pathway, can be synthesized by the reaction of p-toluenesulfonyl chloride with methanol (B129727) in the presence of a base, such as sodium hydroxide. The product is typically a solid and can be purified by recrystallization.

Optimization of Synthesis Parameters for Research Scale-Up

Transitioning the synthesis of this compound from a laboratory scale to a larger research or pilot scale requires careful optimization of several key parameters to ensure safety, efficiency, and product consistency.

Stoichiometry: While a 1:1 molar ratio of 1-methylimidazole to p-toluenesulfonic acid is theoretically required, a slight excess of one reactant may be used to ensure complete conversion of the other. The optimal ratio should be determined experimentally to maximize yield and minimize the need for extensive purification.

Temperature Control: The neutralization reaction is exothermic. On a larger scale, efficient heat dissipation is critical to prevent a runaway reaction and potential degradation of the product. The use of a jacketed reactor with a circulating cooling fluid is recommended.

Mixing: Adequate mixing is essential to ensure homogeneity and efficient heat and mass transfer. The type of stirrer and stirring speed should be selected to provide thorough mixing without causing excessive shear that could degrade the product.

Reaction Time: The reaction time should be optimized to ensure complete conversion while avoiding the formation of byproducts. Reaction progress can be monitored using techniques such as NMR spectroscopy or titration.

For scale-up of solvent-free methods, particularly those utilizing microwave technology, specialized continuous flow microwave reactors can be employed. These systems allow for precise control over reaction parameters and can significantly increase throughput compared to batch reactors.

The following table summarizes key parameters to consider for optimization during scale-up:

| Parameter | Importance in Scale-Up | Optimization Strategy |

| Molar Ratio | Maximizes yield and minimizes unreacted starting materials. | Perform small-scale experiments with varying reactant ratios to find the optimal balance. |

| Temperature | Prevents side reactions and ensures safety. | Use a controlled heating/cooling system and monitor the internal temperature closely. |

| Reaction Time | Ensures complete reaction without product degradation. | Monitor the reaction progress over time to determine the point of completion. |

| Mixing Speed | Ensures homogeneity and efficient heat transfer. | Select an appropriate stirrer and optimize the speed for the reactor geometry and scale. |

By carefully controlling these parameters, the synthesis of this compound can be successfully scaled up to meet the demands of further research and potential applications.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Vibrational Spectroscopy Investigations

Vibrational spectroscopy is a key technique for identifying the functional groups and structural features of 1-Methylimidazolium (B8483265) p-toluenesulfonate.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy of 1-Methylimidazolium p-toluenesulfonate reveals characteristic absorption bands corresponding to the vibrational modes of both the 1-methylimidazolium cation and the p-toluenesulfonate anion. The FTIR spectra are instrumental in confirming the synthesis of the compound and understanding the interactions between the constituent ions. mdpi.com

The imidazolium (B1220033) ring of the cation exhibits several distinct vibrations. Skeletal vibrational modes associated with in-plane bending of the C(2)-H, C(4)-H, and C(5)-H bonds are typically observed in the 1050–1200 cm⁻¹ and 1550-1590 cm⁻¹ regions. nih.govacs.org The CH stretching vibrations of the imidazolium ring and the methyl group are expected in the 3000-3200 cm⁻¹ range. nih.gov

For the p-toluenesulfonate anion, characteristic peaks include the symmetric and antisymmetric stretching vibrations of the S=O bonds, which are typically found around 1122 cm⁻¹ and 1182 cm⁻¹, respectively. mdpi.com The stretching vibration of the S-OH group in the parent p-toluenesulfonic acid appears at approximately 850 cm⁻¹, and its absence or shift in the ionic liquid confirms the deprotonation and formation of the sulfonate anion. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| ~3150, ~3100 | C-H stretching of imidazolium ring | researchgate.net |

| ~1570 | Imidazolium ring stretching | nih.govacs.org |

| ~1170 | Imidazolium ring in-plane bending | nih.govacs.org |

| ~1182 | S=O antisymmetric stretching | mdpi.com |

| ~1122 | S=O symmetric stretching | mdpi.com |

| ~1030 | SO₃ stretching | |

| ~1010 | Aromatic ring breathing | |

| ~815 | Aromatic C-H out-of-plane bending | |

| ~680 | C-S stretching |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of this compound in solution. mdpi.comunideb.hu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Elucidation

The ¹H NMR spectrum of this compound displays characteristic signals for both the cation and the anion. For the 1-methylimidazolium cation, the most downfield signal is typically the proton at the C(2) position, which is the most acidic proton on the imidazolium ring. unideb.hursc.org The protons at the C(4) and C(5) positions appear as a multiplet or two distinct signals, while the methyl protons on the nitrogen atom (N-CH₃) appear as a sharp singlet. rsc.org

The p-toluenesulfonate anion shows two sets of doublets in the aromatic region, corresponding to the ortho and meta protons relative to the sulfonate group. A singlet for the methyl group protons on the toluene (B28343) ring is also observed. rsc.org

Table 2: Typical ¹H NMR Chemical Shifts (δ) for this compound

| Assignment | Chemical Shift (ppm) | Multiplicity | Source |

|---|---|---|---|

| Imidazolium C(2)-H | ~8.7 | Singlet | rsc.org |

| Imidazolium C(4)-H, C(5)-H | ~7.4 | Multiplet | rsc.org |

| Imidazolium N-CH₃ | ~3.8 | Singlet | rsc.org |

| Tosylate aromatic protons (ortho to -SO₃) | ~7.6 | Doublet | rsc.org |

| Tosylate aromatic protons (meta to -SO₃) | ~7.3 | Doublet | rsc.org |

| Tosylate -CH₃ | ~2.3 | Singlet | rsc.org |

Note: Chemical shifts are typically referenced to a standard (e.g., TMS) and can be influenced by the solvent used (e.g., D₂O, DMSO-d₆).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further confirmation of the structure of this compound. For the cation, the carbon atom at the C(2) position is the most deshielded of the ring carbons. The C(4) and C(5) carbons appear at higher field, and the N-methyl carbon gives a characteristic signal. mdpi.comunideb.huchemicalbook.com

For the p-toluenesulfonate anion, the carbon atom attached to the sulfur atom (C-SO₃) is observed, along with the other aromatic carbons. The methyl carbon of the toluene group also has a distinct chemical shift. chemicalbook.com

Table 3: Typical ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Chemical Shift (ppm) | Source |

|---|---|---|

| Imidazolium C(2) | ~136 | chemicalbook.com |

| Imidazolium C(4), C(5) | ~123, ~121 | chemicalbook.com |

| Imidazolium N-CH₃ | ~36 | chemicalbook.com |

| Tosylate C-SO₃ | ~145 | chemicalbook.com |

| Tosylate C-CH₃ | ~140 | chemicalbook.com |

| Tosylate aromatic carbons | ~128, ~125 | chemicalbook.com |

| Tosylate -CH₃ | ~21 | chemicalbook.com |

Note: Chemical shifts are referenced to a standard and can vary with the solvent.

Electrochemical Characterization Techniques

Electrochemical methods are employed to investigate the charge and mass transport properties of ionic liquids like this compound, which are crucial for their potential applications in electrochemical devices.

Electrochemical Impedance Spectroscopy (EIS) for Electrical Transport Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the electrical properties of ionic liquids. unideb.hunih.gov By applying a small amplitude sinusoidal voltage or current over a wide range of frequencies, the impedance of the system is measured. youtube.commdpi.com The resulting data is often visualized in Nyquist or Bode plots, which provide insights into the transport mechanisms within the material. youtube.com

Thermal Behavior and Stability Assessment for Application Suitability

The thermal stability of an ionic liquid is a critical parameter that influences its suitability for various applications, particularly those involving elevated temperatures.

Thermogravimetric analysis (TGA) is employed to determine the thermal stability and decomposition temperature (Tdec) of materials. For this compound, TGA reveals its thermal degradation profile. The decomposition temperature for this compound, defined as the temperature at which a 5% weight loss occurs, is a key indicator of its thermal robustness. mdpi.com

In a study of several p-toluenesulfonate based protic ionic liquids, this compound demonstrated a specific decomposition trend. The analysis of this compound showed a weight loss of around 4% at 110 °C, which is attributed to the presence of water. mdpi.com This initial weight loss is an important consideration for applications where water content is critical. The decomposition temperature (Tdec) for the 1-methylimidazolium cation paired with the p-toluenesulfonate anion was observed to follow a trend among other cations, with the order of decomposition temperature being: [Pip] > [Im] > [Pyrr] > [TEA] > [TEPA] > [Py]. mdpi.com This indicates a relatively high thermal stability for the imidazolium-based salt compared to some other ammonium (B1175870) and pyridinium-based salts. mdpi.com The thermal stability of imidazolium-based ionic liquids is a widely studied area, with the anion type playing a significant role in the decomposition temperature. acs.org

Table 1: Thermal Decomposition Data for this compound and Related Compounds

| Compound | Decomposition Temperature (Tdec) | Reference |

| This compound | Follows the trend: [Pip] > [Im] > [Pyrr] > [TEA] > [TEPA] > [Py] | mdpi.com |

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the phase transitions of a material, such as melting temperature (Tm), glass transition temperature (Tg), and crystallization events. For this compound, DSC analysis provides insights into its physical state over a range of temperatures.

DSC thermograms of p-toluenesulfonate based protic ionic liquids have been reported, illustrating their phase behavior. mdpi.com The melting point of these ionic liquids is an important characteristic, with the lowest observed Tm among a studied series being 76.75 °C for triethylammonium (B8662869) p-toluenesulfonate and the highest being 117.82 °C for Pyridinium p-toluenesulfonate. mdpi.com While the specific melting point for this compound from this study is not explicitly stated, the DSC analysis of related imidazolium alkanesulfonate ionic liquids shows clear melting endotherms. researchgate.net The study of 1-butyl-3-methylimidazolium tosylate, a closely related compound, revealed a melting point and the compound's stability up to 470 K. acs.org Such data is crucial for defining the operational temperature range of the ionic liquid in practical applications.

Table 2: Phase Transition Temperatures for Related p-Toluenesulfonate Ionic Liquids

| Compound | Melting Temperature (Tm) | Reference |

| Triethylammonium p-toluenesulfonate | 76.75 °C | mdpi.com |

| Pyridinium p-toluenesulfonate | 117.82 °C | mdpi.com |

| 1-Butyl-3-methylimidazolium tosylate | Stable up to 470 K | acs.org |

Optical Spectroscopic Characterization

Optical spectroscopy provides valuable information about the electronic structure and potential luminescent properties of ionic liquids.

UV-Vis absorption spectroscopy is used to study the electronic transitions within a molecule. For imidazolium-based ionic liquids, the absorption spectra are primarily determined by the electronic structure of the cation. rsc.org Studies on various imidazolium salts have shown characteristic absorption peaks in the UV region. rsc.org

Photoluminescence spectroscopy investigates the light-emitting properties of a compound after absorbing photons. Some imidazolium-based ionic liquids have been shown to exhibit fluorescence. For instance, a hydrophilic ionic liquid, methylimidazolium chloride, when immobilized on a PVC matrix, showed a four-fold enhancement in fluorescence intensity compared to the free ionic liquid. nih.gov This fluorescence was excitation-dependent, with a maximum emission at 430 nm when excited at 325 nm. nih.gov

The fluorescence quantum yield and lifetime for this modified imidazolium compound were determined to be 0.112 and 7.1 ns, respectively. nih.gov While the photoluminescent properties of neat this compound have not been specifically reported in the searched literature, the inherent ability of the imidazolium moiety to participate in light emission suggests that this compound may also possess luminescent characteristics, potentially influenced by the p-toluenesulfonate counter-ion. The study of polysiloxane-based imidazolium ionic liquids also reported strong blue photoluminescence. rsc.org

Catalytic Applications and Reaction Mechanisms

1-Methylimidazolium (B8483265) p-Toluenesulfonate as a Brønsted Acidic Catalyst

1-Methylimidazolium p-toluenesulfonate is classified as a Brønsted acidic ionic liquid. This acidity stems from the proton on the imidazolium (B1220033) ring and the p-toluenesulfonate anion, which is the conjugate base of a strong acid, p-toluenesulfonic acid. The acidic proton can be donated to a substrate, initiating a variety of acid-catalyzed reactions. The ionic liquid nature of the compound allows it to act as both a solvent and a catalyst, simplifying reaction setups and often leading to improved reaction rates and selectivities. These Brønsted acidic ionic liquids are considered useful solvent/catalysts for several organic reactions, including Fischer esterification and alcohol dehydrodimerization. mdpi.com The combination of low volatility and ease of separation from the product, characteristic of solid acid catalysts, with the higher activity and yields typical of conventional liquid acids, makes these ionic liquids particularly advantageous. mdpi.com

Role in Organic Synthesis Reactions

The Brønsted acidic nature of this compound has been harnessed to catalyze a range of important organic synthesis reactions. Its efficacy has been demonstrated in multicomponent reactions and classical named reactions, offering a more environmentally benign approach compared to conventional methods that often rely on volatile and corrosive acids.

The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, typically a ketone or another carbonyl compound. This reaction is fundamental for the synthesis of β-amino carbonyl compounds, which are important intermediates in the pharmaceutical industry. Brønsted acidic ionic liquids containing a p-toluenesulfonate anion have been shown to effectively catalyze the Mannich reaction, leading to excellent yields of the desired β-amino carbonyl products in shorter reaction times. The ionic liquid facilitates the formation of the key intermediate, an iminium ion, from the aldehyde and amine. The enol form of the ketone then attacks the iminium ion, leading to the final product. The catalyst can often be easily separated from the reaction mixture and recycled for subsequent runs without a significant loss of activity.

The Biginelli reaction is another important multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or their thione analogs from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. These products, often referred to as DHPMs, exhibit a wide range of biological activities and are prevalent in many pharmaceutical compounds. The reaction is typically acid-catalyzed, and p-toluenesulfonic acid is a commonly used catalyst. While specific studies focusing exclusively on this compound are not extensively detailed in the provided search results, the established role of p-toluenesulfonic acid in promoting this reaction suggests the potential of its ionic liquid form to act as an efficient and recyclable catalyst. The proposed mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidine.

Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring. This reaction traditionally employs strong Lewis acids like aluminum chloride, which are often required in stoichiometric amounts and generate significant waste. Research into greener alternatives has led to the exploration of Brønsted acidic ionic liquids. P-toluenesulfonic acid functionalized imidazole (B134444) ionic liquids have been successfully used as catalysts for the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride (B1165640). In one study, a composite catalyst involving such an ionic liquid demonstrated high efficiency, with a conversion of anisole at 85.41% and a yield of the aromatic ketone at 69.19% under optimized conditions. nih.gov The catalyst also showed good stability and reusability over multiple cycles. nih.gov

| Catalyst System | Acylating Agent | Temperature (°C) | Time (h) | Anisole Conversion (%) | Aromatic Ketone Yield (%) |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid functionalized imidazole ionic liquid composite | Acetic Anhydride | 100 | 4 | 85.41 | 69.19 |

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group on a substrate. The p-toluenesulfonate group is an excellent leaving group, a property that is exploited in many synthetic strategies. While the primary role of this compound is often as a Brønsted acid catalyst, the tosylate anion itself can participate in or influence nucleophilic substitution reactions. In the context of catalysis, the acidic environment provided by the ionic liquid can protonate certain functional groups, making them better leaving groups and thus enhancing the rate of nucleophilic substitution. For example, the protonation of an alcohol can facilitate its departure as a water molecule, allowing for substitution by a weaker nucleophile.

The 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings. This reaction involves the combination of a 1,3-dipole (a molecule with a delocalized three-atom π-system containing four electrons) with a dipolarophile (typically an alkene or alkyne). A notable example is the reaction between an azide (B81097) and an alkyne to form a triazole. P-toluenesulfonic acid has been shown to be a crucial additive in mediating the 1,3-dipolar cycloaddition of nitroolefins with sodium azide to produce 4-aryl-NH-1,2,3-triazoles in high yields. nih.gov This suggests that the Brønsted acidity of this compound could be effectively utilized to catalyze such cycloaddition reactions, providing a pathway to valuable heterocyclic compounds under potentially milder and more sustainable conditions.

Fischer-Indole Synthesis Applications

The Fischer indole (B1671886) synthesis, a cornerstone reaction in organic chemistry for creating the indole nucleus, traditionally relies on Brønsted or Lewis acids. rsc.orgnih.govnih.gov The reaction proceeds by heating an arylhydrazone, which is the condensation product of an arylhydrazine and a carbonyl compound (aldehyde or ketone), in the presence of an acid catalyst. rsc.org

Brønsted acidic ionic liquids (BAILs) have been successfully employed as dual solvent-catalysts in this synthesis, offering a greener and milder alternative to conventional acids. researchgate.net Specifically, BAILs with sulfonic acid functional groups have proven effective. For instance, novel ionic liquids with two alkyl sulfonic acid groups on the imidazolium cation have been used to catalyze the one-pot Fischer indole synthesis in water, achieving yields of 68–96%. mdpi.com In these systems, the indole products can be easily separated by filtration, and the catalyst can be regenerated and reused. mdpi.com While direct catalysis by this compound is a logical extension, studies have often focused on related structures. For example, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) has been used as a recyclable catalyst for this synthesis. researchgate.net The acidic nature of the 1-methylimidazolium cation, combined with the p-toluenesulfonate anion, provides the necessary Brønsted acidity to facilitate the key steps of the Fischer synthesis.

The synthesis can often be performed as a one-pot reaction where the intermediate arylhydrazone is not isolated. rsc.org This is particularly useful when the hydrazone intermediates are unstable. rsc.org The use of acidic ionic liquids like this compound aligns with these modern, efficient protocols. researchgate.net

Xanthene Derivatives Synthesis

The synthesis of xanthene derivatives, which are compounds with a wide range of biological and pharmaceutical activities, has been efficiently catalyzed by sulfonic acid functionalized imidazolium salts (SAFIS). rsc.orgnih.gov These ionic liquids serve as highly effective and reusable catalysts in one-pot, multicomponent reactions under solvent-free conditions. rsc.orgnih.gov The reactions typically involve the condensation of β-naphthol with various aromatic aldehydes. rsc.org

Brønsted acidic ionic liquids, such as those with a p-toluenesulfonate anion, activate the aldehyde, facilitating the subsequent nucleophilic attack and cyclization steps. For example, 1,3-disulfonic acid imidazolium hydrogen sulfate (B86663) has been used as an efficient, reusable catalyst for the synthesis of various xanthene derivatives, including 14-aryl-14H-dibenzo[a,j]xanthenes and 1,8-dioxo-octahydroxanthenes, under solvent-free conditions. nih.gov The key advantages of this methodology include high yields, short reaction times, simple work-up procedures, and the ability to recycle the catalyst for multiple runs without a significant drop in activity. nih.gov

The general applicability of sulfonic acid functionalized imidazolium salts is demonstrated by their effectiveness with a variety of substrates.

Table 1: Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives Catalyzed by 1,3-disulfonic acid imidazolium hydrogen sulfate

| Entry | Aldehyde | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Benzaldehyde | 10 | 95 | nih.gov |

| 2 | 4-Chlorobenzaldehyde | 12 | 96 | nih.gov |

| 3 | 4-Methylbenzaldehyde | 15 | 94 | nih.gov |

| 4 | 4-Methoxybenzaldehyde | 15 | 93 | nih.gov |

| 5 | 3-Nitrobenzaldehyde | 10 | 98 | nih.gov |

Polycondensation Reactions

Brønsted acidic ionic liquids (BAILs) are effective catalysts for various organic reactions, including esterification, which is a fundamental step-growth reaction in polycondensation for producing polyesters. bohrium.comresearchgate.net The reaction of carboxylic acids with alcohols can be successfully carried out in BAILs like 1-methylimidazolium tetrafluoroborate, which acts as both a green catalyst and a recyclable medium. beilstein-journals.org Given that this compound is also a Brønsted acidic ionic liquid, it is well-suited to catalyze such reactions. These ionic liquids offer the advantages of low volatility and easy separation from the product, combining the benefits of solid acids with the high activity of liquid acids. bohrium.com

In addition to polyesters, polyamides are another major class of polymers formed through polycondensation. The synthesis of polyamides can be achieved through the reaction of diacids with diamines. researchgate.net Recently, imidazolium-based structures have been incorporated directly into polymer backbones. For instance, a facile synthetic route has been developed to incorporate aromatic amide linkages into an ionene backbone derived from imidazolium-mediated Tröger's base moieties, resulting in a rigid polyamide-ionene material. nih.gov This process involves a Menshutkin reaction between a bis(chloromethyl)benzamide monomer and a diimidazole-functionalized Tröger's base monomer. nih.gov While this is not a direct catalytic application of a free ionic liquid, it demonstrates the compatibility and utility of the imidazolium motif within polyamide synthesis. The catalytic potential of this compound extends to the synthesis of precursors for polymers like Nylon 6, where it can catalyze the Beckmann rearrangement. rsc.orggoogle.com

Cellulose (B213188) Degradation Catalysis

The conversion of cellulose, the most abundant biopolymer, into valuable platform chemicals like glucose is a critical step in biorefining. researchgate.net Acid-catalyzed hydrolysis is a primary method for this conversion, but traditional mineral acids pose environmental and corrosion challenges. researchgate.net Acidic ionic liquids have emerged as effective and greener catalysts for cellulose degradation.

Dilute aqueous solutions of p-toluenesulfonic acid have been shown to be more effective catalysts for cellulose degradation than sulfuric acid at the same H+ concentration. bohrium.comresearchgate.net For example, at 170 °C, an aqueous solution of p-toluenesulfonic acid yielded 32.6% total reducing sugars (TRS) from Sigmacell cellulose, compared to 22.0% for sulfuric acid. bohrium.comresearchgate.net The presence of an imidazolium-based ionic liquid can further enhance this process. The ionic liquid helps to dissolve the cellulose, breaking down its crystalline structure and making the β-1,4-glycosidic bonds more accessible to acid attack. organic-chemistry.org

Nitro-functionalized imidazolium salts, including a tosylate variant, have been applied as acidic catalysts for the degradation of cellulose to 5-hydroxymethylfurfural (B1680220) (HMF). The catalytic system using [NO2HMIm][TsO] in [BMIm][Cl] was capable of producing HMF, glucose, and fructose (B13574) at 130 °C.

Table 2: Comparison of Catalysts for Cellulose Degradation

| Catalyst System | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | 170 | 3.0 | Total Reducing Sugars | 32.6 | bohrium.comresearchgate.net |

| p-Toluenesulfonic acid | 170 | 3.0 | Glucose | 21.0 | bohrium.comresearchgate.net |

| Sulfuric Acid | 170 | 3.0 | Total Reducing Sugars | 22.0 | bohrium.comresearchgate.net |

| Sulfuric Acid | 170 | 3.0 | Glucose | 16.2 | bohrium.comresearchgate.net |

| [NO2HMIm][TsO] in [BMIm][Cl] | 130 | - | 5-HMF | up to 17 |

Hantzsch Four-Component Condensation

The Hantzsch synthesis is a classic multi-component reaction used to produce 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant pharmacological activities, including use as calcium channel blockers. google.com The reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source.

The use of Brønsted acidic ionic liquids as catalysts aligns with the principles of green chemistry for this synthesis. google.com For example, 3-methyl-1-sulfonic acid imidazolium chloride {[Msim]Cl} has been employed as an efficient and green catalyst for the synthesis of new 1,4-DHP derivatives from the four-component reaction of an aldehyde, acetylacetone, a primary amine, and barbituric acid. google.com This method offers advantages such as short reaction times, high product yields, and the use of less toxic solvents. google.com Similarly, p-toluenesulfonic acid (p-TSA) has been used as an inexpensive and effective catalyst for the Hantzsch synthesis under solvent-free conditions, providing excellent yields (80–96%) in very short reaction times (5-20 min). The acidic nature of this compound makes it an ideal candidate for catalyzing this transformation, combining the catalytic power of p-TSA with the beneficial properties of an ionic liquid medium.

Mechanistic Investigations of Catalytic Pathways

Understanding the catalytic pathways of this compound is key to optimizing its applications. As a Brønsted acidic ionic liquid, its primary role is to act as a proton donor.

In the Fischer indole synthesis , the mechanism begins with the acid-catalyzed condensation of an arylhydrazine and a carbonyl compound to form an arylhydrazone. rsc.orgnih.gov This hydrazone then tautomerizes to an enamine. rsc.org The crucial step, facilitated by the acid catalyst, is the protonation of the enamine, which then undergoes an irreversible researchgate.netresearchgate.net-sigmatropic rearrangement, breaking the N-N bond. rsc.org The resulting diimine intermediate subsequently cyclizes and eliminates ammonia to form the final aromatic indole product. rsc.orgnih.gov

For the synthesis of xanthene derivatives , a plausible mechanism involves the initial activation of the aldehyde by the acidic catalyst (e.g., the proton from the imidazolium cation or the p-toluenesulfonic acid). rsc.orgnih.gov This increases the electrophilicity of the aldehyde's carbonyl carbon, which is then attacked by a nucleophile like dimedone or β-naphthol. nih.gov This is followed by a dehydration step to form a Knoevenagel condensation product. nih.gov A subsequent Michael addition of a second nucleophile molecule to this intermediate, followed by cyclization and dehydration, yields the final xanthene derivative. nih.gov

The catalytic pathway in cellulose degradation involves the disruption of the extensive hydrogen-bonding network within the cellulose structure, a role often played by the ionic liquid solvent itself. organic-chemistry.org Once the cellulose chains are more accessible, the acid catalyst (H+ from the tosylate) protonates the glycosidic oxygen atom, facilitating the hydrolysis of the β-1,4-glycosidic bonds to produce glucose and oligosaccharides. researchgate.net

Green Chemistry Paradigm in Catalysis

This compound and related acidic ionic liquids are prominent examples of catalysts that align with the principles of green chemistry. mdpi.comgoogle.com Their utility in catalysis is enhanced by several environmentally friendly attributes.

Reusability: A major advantage is their potential for recovery and reuse. In many reactions, such as the synthesis of xanthenes and Fischer indoles, the ionic liquid catalyst can be easily separated from the product and recycled for several consecutive runs without a significant loss of catalytic activity. mdpi.comnih.gov

Low Volatility: Ionic liquids have negligible vapor pressure, which reduces air pollution caused by volatile organic compounds (VOCs) and minimizes solvent loss during reactions. rsc.org

Solvent Replacement: They can often act as both the solvent and the catalyst, eliminating the need for traditional, often hazardous, organic solvents. researchgate.net Many syntheses, including those for xanthenes and 1,4-dihydropyridines, have been successfully performed under solvent-free conditions using these catalysts. nih.gov

Biomass Conversion: Their application in the degradation of cellulose demonstrates their role in valorizing renewable resources. By providing a more efficient and cleaner alternative to corrosive mineral acids for converting biomass into platform chemicals, they contribute to the development of a sustainable chemical industry.

These characteristics position this compound as a valuable tool for developing more sustainable and efficient chemical processes.

Solvent Replacement Strategies

The use of this compound and its analogues as replacements for conventional organic solvents is a key area of research aimed at developing more sustainable chemical reactions. Ionic liquids are valued for their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic, inorganic, and polymeric materials. rsc.org In catalytic applications, these properties allow for reactions to be conducted under milder conditions and facilitate easier product separation and catalyst recovery.

While direct studies detailing the performance of this compound as a solvent replacement are not extensively documented in the reviewed literature, the behavior of closely related imidazolium tosylate ionic liquids provides significant insights. For instance, imidazolium-based ionic liquids have been shown to be more than just inert solvents; they can actively participate in catalytic cycles. Research on the acid-catalyzed hydrolysis of cellulose, using p-toluenesulfonic acid (p-TSA) as a catalyst, demonstrated that the presence of an imidazolium chloride ionic liquid enhances the acidity of the catalyst. This interaction leads to improved reaction kinetics for the depolymerization of cellulose, indicating that the ionic liquid plays a crucial role beyond simply dissolving the biopolymer.

In the context of organic synthesis, imidazolium-based ionic liquids are investigated as dual solvent-catalysts. For example, in the esterification of α-tocopherol (Vitamin E) with succinic anhydride, 3-alkyl-1-methyl imidazolium ionic liquids have been shown to provide satisfactory yields and reaction rates, acting as both the reaction medium and the catalyst. rsc.org This dual functionality streamlines the process and reduces the need for additional catalytic substances.

Research into the degradation of cellulose into valuable platform chemicals like 5-hydroxymethylfurfural (HMF) has utilized nitro-functionalized imidazolium salts with a tosylate anion, specifically [NO2HMIm][TsO]. In these systems, the ionic liquid is a critical component of the catalytic system dissolved in another ionic liquid, 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]). The findings indicate that the choice of anion (tosylate in this case) influences the product yields.

The following table summarizes the product yields for cellulose degradation using various nitro-functionalized imidazolium salt catalysts, highlighting the performance of the tosylate-containing system.

| Catalyst | HMF Yield (%) | Levulinic Acid Yield (%) | Formic Acid Yield (%) |

| [NO2HMIm][TsO] | 17 | 10 | 12 |

| [NO2HMIm][Cl] | 13 | 8 | 9 |

| [NO2HMIm][NTf2] | 10 | 6 | 7 |

| [NO2HMIm][CF3CO2] | 11 | 7 | 8 |

| Data derived from studies on cellulose degradation in [BMIm][Cl] at 130°C for 5 hours. nih.gov |

These examples, while not exclusively featuring this compound, underscore the strategic replacement of volatile organic solvents with imidazolium tosylate systems, which can lead to enhanced reaction rates and integrated catalytic functions.

Reusability and Recyclability of Catalyst Systems

A significant advantage of using ionic liquids like this compound in catalysis is the potential for the recovery and reuse of the catalyst and solvent system. This recyclability is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes.

The reusability of imidazolium tosylate systems has been demonstrated in several catalytic applications. In the acetylation of alcohols, phenols, and amines, 1-butyl-3-methylimidazolium tosylate ([bmim][OTs]), a close structural analogue of [HMIM][TsO], has been employed as an efficient and recyclable catalyst. researchgate.net The catalyst system, where [bmim][OTs] is dissolved in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), was recycled multiple times without a significant loss of activity. researchgate.net After each reaction cycle, the product was extracted, and the remaining ionic liquid phase containing the catalyst was reused in subsequent runs.

The table below presents the results from the recycling study of the [bmim][OTs] catalyst system in the acetylation of benzyl (B1604629) alcohol.

| Cycle | Yield (%) |

| 1 | >99 |

| 2 | >99 |

| 3 | 98 |

| 4 | 98 |

| 5 | 97 |

| 6 | 97 |

| 7 | 96 |

| 8 | 96 |

| 9 | 95 |

| Reaction conditions: Benzyl alcohol, acetic anhydride, and the catalytic system at room temperature. researchgate.net |

Similarly, Brønsted acidic ionic liquids, such as those with a sulfonic acid functional group attached to the imidazolium cation, have been shown to be effective and recyclable catalysts for various organic transformations. For instance, 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate has been used as a recyclable catalyst for the Hantzsch polyhydroquinoline synthesis, demonstrating the robustness of such systems. researchgate.net

Furthermore, the concept of immobilizing functionalized ionic liquids onto solid supports offers another avenue for enhancing recyclability. In one study, p-toluenesulfonic acid functionalized imidazole ionic liquids were encapsulated into a bismuth SBA-16 mesoporous material. This composite catalyst was used for the Friedel–Crafts acylation of anisole with acetic anhydride and was successfully recycled for five runs with only a minor decrease in performance. rsc.org The total reduction in reactant conversion and product yield did not exceed 7.5% after five cycles, indicating good stability and reusability. rsc.org

These findings collectively suggest that catalyst systems involving the this compound core structure are highly amenable to recycling, a critical feature for their application in sustainable industrial processes.

Electrochemical Research and Energy Applications

Electrolyte Systems for Energy Storage Devices

Ionic liquids (ILs) are considered promising alternatives to conventional organic electrolytes in energy storage devices due to their low volatility, low flammability, high thermal stability, and wide electrochemical windows. researchgate.netacs.orgalfa-chemistry.com The unique properties of ILs can help overcome safety and environmental concerns associated with traditional battery and supercapacitor systems. researchgate.net Imidazolium-based salts, in particular, are widely studied for these applications. researchgate.netalfa-chemistry.com

Applications in Batteries

Protic ionic liquids (PILs) are emerging as a promising class of electrolytes for high-performance lithium-ion batteries (LIBs). ilschem.com The use of imidazolium-based PILs, such as those with 1-methylimidazolium (B8483265) cations, has been explored in combination with lithium salts to create effective electrolytes. ilschem.com These electrolytes need to possess characteristics like low volatility and high ionic conductivity to facilitate the movement of ions and oxygen within the battery. alfa-chemistry.com Research has shown that imidazolium-based ILs can be suitable electrolytes for various battery types, potentially improving their environmental footprint and promoting sustainable development. alfa-chemistry.com While many studies focus on aprotic ionic liquids (AILs), PILs like 1-methylimidazolium p-toluenesulfonate offer distinct properties, including the availability of a proton, which can be crucial for certain electrochemical processes. researchgate.net Studies on similar PILs have demonstrated their successful application in combination with electrodes like lithium iron phosphate (B84403) (LFP), showing good conductivity and low viscosity. ilschem.com

Supercapacitor Development

Supercapacitors, or electrochemical double-layer capacitors (EDLCs), store energy via ion adsorption at the electrode-electrolyte interface and require electrolytes with high ionic conductivity and a wide electrochemical stability window. nih.gov Non-substituted imidazolium-based protic ionic liquids have been investigated as potential electrolytes for polyaniline (PANI)-based supercapacitors. mdpi.com Research comparing different PILs has highlighted the influence of both the cation and the anion on the electrochemical performance. mdpi.com

A study that synthesized and characterized six different p-toluenesulfonate based PILs found that this compound, along with N-methyl Pyrrolidinium p-toluenesulfonate, exhibited a favorable combination of a low melting point, good ionic conductivity, and a suitable electrochemical window. mdpi.com These optimal properties identify it as a promising electrolyte for electrochemical applications, including supercapacitors. mdpi.com The use of ILs can significantly enhance the energy density of supercapacitors by allowing for a wider operating voltage compared to aqueous electrolytes. nih.govchemrxiv.org

Fuel Cell Technology Integration

Fuel cells are efficient energy conversion devices that generate electricity through electrochemical reactions. mdpi.com The electrolyte is a critical component, and PILs are of particular interest for fuel cell applications, especially for those operating at intermediate or high temperatures. mdpi.commdpi.com

Protic Ionic Liquid Electrolytes for Proton Conduction

Protic ionic liquids are defined by the presence of a transferable proton, making them inherently suitable for applications requiring proton conduction. researchgate.net In the context of fuel cells, the electrolyte's primary role is to transport protons from the anode to the cathode. mdpi.com this compound is a PIL synthesized through a neutralization reaction between 1-methylimidazole (B24206) and p-toluenesulfonic acid. mdpi.com

Investigations into its properties revealed low activation energy for ion transport, which indicates that proton transportation is facile. mdpi.com This characteristic, along with good electrochemical stability, makes this compound a potential candidate for developing electrolytes for fuel cell applications. mdpi.com The mobility of the proton within the liquid is a key factor in determining the efficiency of the fuel cell.

Polymer Electrolyte Membrane (PEM) Development

Polymer electrolyte membrane (PEM) fuel cells are a leading type of fuel cell technology, particularly for transportation and stationary power generation. mdpi.commdpi.com The membrane in a PEMFC acts as the electrolyte. mdpi.com A significant area of research focuses on developing new membrane materials that can operate at higher temperatures (above 80-100°C) to improve reaction kinetics and reduce catalyst poisoning. mdpi.commdpi.com

Ionic liquids are being explored for the creation of advanced polymer electrolytes. vscht.cz The promising properties of this compound, such as its potential for easy proton transport, make it a candidate for incorporation into polymer electrolyte membranes. mdpi.com The development of composite membranes, where an ionic liquid is embedded within a polymer matrix, is a strategy to enhance ionic conductivity and thermal stability for high-temperature PEM fuel cells. vscht.czresearchgate.net Studies on similar systems, such as sulfonated poly(ether ether ketone) (sPEEK) doped with Brønsted acidic ionic liquids, have shown that these composite membranes can achieve high anhydrous proton conductivity and good thermomechanical stability. researchgate.net

Ionic Conductivity and Charge Transport Mechanisms

The efficiency of any electrochemical device is fundamentally linked to the ionic conductivity and charge transport mechanisms of its electrolyte. For this compound, these properties have been a central focus of research.

The ionic conductivity of this compound has been studied using electrochemical impedance spectroscopy at various temperatures. mdpi.com The temperature dependence of its conductivity was found to fit the Vogel–Tamman–Fulcher (VTF) equation, which is typical for ionic liquids. mdpi.com A key finding from this research is the low activation energy for ion transport, calculated to be between 0.028 and 0.079 eV for a series of p-toluenesulfonate PILs. mdpi.com This low value suggests that ions, including the charge-carrying protons, can move through the liquid with relative ease, which is a critical requirement for an effective electrolyte. mdpi.com

Thermal and Electrochemical Properties of p-Toluenesulfonate Based Protic Ionic Liquids

This table presents data for a series of protic ionic liquids based on the p-toluenesulfonate anion, including this compound, as reported in a comparative study.

| Cation | Melting Temperature (Tm) in °C | Decomposition Temperature (Tdec) in °C | Activation Energy (Ea) in eV |

|---|---|---|---|

| 1-Methylimidazolium | 104.91 | 293.75 | 0.079 |

| Triethylammonium (B8662869) | 76.75 | 291.50 | 0.028 |

| Pyridinium | 117.82 | 287.00 | 0.046 |

| N-methylpiperidinium | 112.50 | 299.50 | 0.049 |

| N-methylpyrrolidinium | 106.33 | 300.25 | 0.045 |

Electrochemical Stability Window Determination

The electrochemical stability window (ESW) is a critical parameter for electrolytes, defining the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is essential for applications in high-voltage electrochemical devices like batteries and supercapacitors. The ESW is determined by the electrochemical limits of the cation and the anion of the ionic liquid. The cathodic limit is typically set by the reduction of the imidazolium (B1220033) cation, while the anodic limit is determined by the oxidation of the anion.

Computational studies using methods like density functional theory (DFT) are often employed to predict the oxidation and reduction potentials of ionic liquid components. acs.org These theoretical approaches, in conjunction with experimental techniques such as cyclic voltammetry, provide a comprehensive understanding of the electrochemical stability. researchgate.net For many imidazolium-based ionic liquids, the ESW is found to be in the range of 3 to 6 volts, which makes them suitable for a variety of electrochemical applications. researchgate.net The precise value for this compound would depend on the specific interactions between the 1-methylimidazolium cation and the p-toluenesulfonate anion.

Table 1: Representative Electrochemical Stability Window (ESW) of Various Imidazolium-Based Ionic Liquids

| Ionic Liquid Cation | Ionic Liquid Anion | Anodic Limit (V) | Cathodic Limit (V) | ESW (V) | Reference |

| 1-Ethyl-3-methylimidazolium (B1214524) | bis(trifluoromethylsulfonyl)imide | Not Specified | Not Specified | >3.0 | acs.org |

| 1-Butyl-3-methylimidazolium | Hexafluorophosphate (B91526) | Not Specified | Not Specified | Wide | acs.org |

| 1-Alkyl-3-methylimidazolium | Hexafluorophosphate | High | Stable | Wide | acs.org |

Corrosion Inhibition Studies

Imidazolium-based ionic liquids have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netresearchgate.net The inhibitive properties are attributed to the adsorption of the ionic liquid molecules onto the metal surface, forming a protective film that hinders the corrosion process. This adsorption is facilitated by the presence of heteroatoms (like nitrogen in the imidazolium ring) and π-electrons, which can interact with the metal's d-orbitals. researchgate.net

Research on analogues such as 1-butyl-3-methylimidazolium methane (B114726) sulfonate has demonstrated significant corrosion inhibition for mild steel in acidic solutions. researchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are key methods to evaluate the inhibition efficiency. researchgate.net These studies have shown that the inhibition efficiency increases with the concentration of the ionic liquid. researchgate.net For instance, at a concentration of 0.8 g/L, 1-butyl-3-methylimidazolium methane sulfonate exhibited a high inhibition efficiency. researchgate.net

The mechanism of inhibition by these compounds is typically of a mixed-type, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. arabjchem.org The adsorption of the imidazolium-based ionic liquid on the steel surface follows established adsorption isotherms, such as the Langmuir isotherm. researchgate.net

Table 2: Corrosion Inhibition Efficiency of 1-butyl-3-methylimidazolium methane sulfonate on Mild Steel in 1 M H₂SO₄

| Parameter | Value | Method | Reference |

| Maximum Inhibition Efficiency | 85.71% | Weight Loss | researchgate.net |

| Maximum Inhibition Efficiency | 92.5% | Polarization | researchgate.net |

| Maximum Inhibition Efficiency | 91.1% | Impedance | researchgate.net |

| Inhibitor Concentration | 0.8 g L⁻¹ | researchgate.net |

Separation and Extraction Methodologies

Liquid-Liquid Extraction Processes

Liquid-liquid extraction (LLE) is a crucial separation technique in the chemical industry, particularly for separating compounds with similar boiling points, such as aromatics from aliphatics. While imidazolium-based ionic liquids are extensively studied for these applications, specific research focusing solely on 1-Methylimidazolium (B8483265) p-toluenesulfonate in LLE processes is not prominent in the available literature.

Studies have demonstrated the effectiveness of other imidazolium-based ILs. For instance, 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide salts have been successfully used for the extraction of toluene (B28343) from heptane. researchgate.net Similarly, research into the separation of methylcyclohexane (B89554) and toluene has tested ionic liquids like 1-hexyl-3-methylimidazolium (B1224943) tetracyanoborate ([Hmim][TCB]) and 1-butyl-3-methylimidazolium tetracyanoborate ([Bmim][TCB]). cetjournal.it Another study designed an ionic liquid composed of a 1-ethyl-3-methylimidazolium (B1214524) cation and a mixture of alkylbenzenesulfonate anions, including toluenesulfonate (B8598656) (4%), for the purpose of extracting lignin (B12514952) from biomass. psu.edu These examples highlight the potential of the imidazolium (B1220033) cation and toluenesulfonate anion in separation processes, though direct experimental data for 1-Methylimidazolium p-toluenesulfonate in LLE remains limited.

Gas Separation Applications

The separation of gases is critical for industrial processes like natural gas sweetening and carbon capture. Ionic liquids are investigated for their potential in gas separation membranes due to their high solubility for certain gases like CO2. researchgate.net

The separation of carbon dioxide (CO₂) from nitrogen (N₂) is essential for post-combustion carbon capture. While direct studies on this compound for this purpose are scarce, research has been conducted on structurally similar ionic liquids.

One study synthesized and tested a related compound, 1-butylsulfonate-3-methylimidazolium p-toluenesulfonate ([BSmim][tos]) , for CO₂/N₂ separation. researchgate.net This ionic liquid was immobilized on a porous polyvinylidene difluoride (PVDF) support to create a supported ionic liquid membrane (SILM). The performance of this membrane highlights the potential of the toluenesulfonate anion in facilitating gas separation. The key difference in this compound is the presence of a butylsulfonate group attached to the imidazolium ring, which can influence the physical and chemical properties compared to a simple methyl group.

| Gas Pair | Application | Membrane Support | Ionic Liquid |

|---|---|---|---|

| CO₂ / N₂ | Post-Combustion Carbon Capture | Polyvinylidene difluoride (PVDF) | 1-butylsulfonate-3-methylimidazolium p-toluenesulfonate |

| CO₂ / CH₄ | Natural Gas Sweetening | Polyvinylidene difluoride (PVDF) | 1-butylsulfonate-3-methylimidazolium p-toluenesulfonate |

The removal of volatile organic compounds (VOCs) like toluene from industrial gas streams is an important environmental application. nih.gov Supported ionic liquid membranes (SILMs) have been explored for this purpose. researchgate.net Research has shown that imidazolium-based ILs, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]), can be used to absorb toluene from gas streams when combined with a ceramic membrane. researchgate.net However, studies specifically employing this compound for the removal of toluene from gas streams were not identified in the reviewed literature.

Material Science and Polymer Chemistry Contributions

Integration in Novel Material Development

The structural components of 1-Methylimidazolium (B8483265) p-toluenesulfonate are instrumental in the synthesis of specialized materials. The N-methylimidazolium cation, in particular, is a versatile component for creating functional polymers. Research has demonstrated the synthesis of porous polymer monoliths decorated with N-methylimidazolium, created through in-situ copolymerization and quaternization. nih.gov These monoliths exhibit high column efficiency and have been successfully used for separating various compounds, indicating a dual reversed-phase and anion-exchange retention mechanism. nih.gov

Furthermore, N-methyl imidazolium (B1220033) has been incorporated into specialized salts that act as catalysts. For instance, N-methyl imidazolium phosphotungstic salt has been shown to be an effective catalyst for the photopolymerization of vinyl monomers. mdpi.com This process is noted for being rapid and producing high molecular weight polymers with narrow polydispersity. mdpi.com The catalyst can also be easily isolated and reused multiple times, highlighting an advantage for sustainable manufacturing. mdpi.com In other applications, polymeric imidazolium ionic liquids have been grafted onto silica (B1680970) to create sorbents for the solid-phase extraction of specific molecules like flavonoids from samples. nih.gov

Polymer Synthesis and Modification

The utility of 1-Methylimidazolium p-toluenesulfonate and related imidazolium salts extends to various polymerization and polymer modification techniques. These ionic liquids can function as reaction media that facilitate polymerization or as catalytic agents that influence reaction pathways and final polymer properties.

Imidazolium-based ionic liquids have emerged as effective media for direct solution polycondensation, particularly for the synthesis of high-performance polymers like aromatic polyamides (aramids). Traditionally, the synthesis of aramids, such as poly(p-phenylene terephthalamide) (PPTA), requires harsh conditions and the use of additives like calcium chloride or pyridine (B92270) in polar aprotic solvents like N-methylpyrrolidone (NMP). researchgate.net

Research has shown that ionic liquids can replace these conventional solvent systems. The low-temperature polycondensation of p-phenylenediamine (B122844) and terephthaloyl chloride has been successfully performed in ionic liquid/NMP solvent mixtures. kuleuven.be The key to this process is the ability of the ionic liquid's anion (e.g., chloride) to form hydrogen bonds with the secondary amide groups of the growing polymer chain. kuleuven.be This interaction prevents the premature precipitation of the polymer, allowing for the formation of a high molecular weight product. kuleuven.be While specific studies highlighting this compound in this exact application are not prevalent, imidazolium salts with coordinating anions are essential for the process. kuleuven.be The use of ionic liquids as the reaction medium can, in some cases, eliminate the need for additional condensing agents or additives, streamlining the synthesis of various polyamides and related polymers. researchgate.net

Imidazoles and their salts are well-established as effective curing agents and catalysts for epoxy resins. The 1-methylimidazolium cation plays a crucial role in the curing mechanism. The process is understood to be truly catalytic, where the imidazole (B134444) is regenerated and participates throughout the reaction. researchgate.net The initial step involves the reaction of the imidazole with an epoxy group to form an imidazolium adduct. researchgate.net

Imidazolium salts, such as metal salt complexes of imidazolium, are particularly valuable as latent curing agents. google.com This latency means they can be mixed with an epoxy resin to create a one-part system that is stable for long periods at room temperature but cures rapidly at elevated temperatures (e.g., 200°F to 500°F). google.comgoogle.com This property is highly desirable in industrial applications like adhesives, coatings, and laminates. google.com

The curing performance is influenced by the structure of the imidazole derivative. Studies comparing various imidazoles show differences in their reactivity and the time required for curing.

Table 1: Curing Times of Epoxy Resin (YDF-170) with Various Imidazole Derivatives (10 wt%) at Different Temperatures

| Curing Agent | Curing Time at 150°C (s) | Curing Time at 180°C (s) |

| Imidazole | 12 | 6 |

| 1-Methylimidazole (B24206) | 25 | 11 |

| 2-Methylimidazole | 10 | 5 |

| 2-Ethylimidazole | 30 | 12 |

| 2-Phenylimidazole | 110 | 35 |

Data sourced from a comparative study on imidazole curing agents. researchgate.net

The mechanism of catalysis involves the imidazolium system showing inherent instability that leads to bond cleavage and regeneration of the imidazole catalyst through pathways like N-dealkylation or β-elimination. researchgate.net The nature of the anion in an imidazolium-based ionic liquid also influences the curing kinetics, with different anions potentially favoring different initiation pathways. nih.gov

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations for Liquid Phase Structure

Molecular dynamics (MD) simulations are a powerful tool to investigate the liquid phase structure of ionic liquids like 1-Methylimidazolium (B8483265) p-toluenesulfonate. While specific studies on this exact ionic liquid are not abundant in public literature, extensive research on similar 1-alkyl-3-methylimidazolium-based ionic liquids allows for a well-grounded understanding of its likely structural characteristics. nih.govresearchgate.net

Simulations of various 1-alkyl-3-methylimidazolium ionic liquids reveal a complex and structured liquid phase, far from a simple random arrangement of ions. A key feature is the formation of a three-dimensional network of interactions, primarily governed by strong Coulombic forces between the imidazolium (B1220033) cation and the tosylate anion. Hydrogen bonding also plays a significant role, particularly between the acidic protons of the imidazolium ring (especially at the C2 position) and the sulfonate group of the anion.

The length of the alkyl chain on the imidazolium cation, in this case, a methyl group, influences the local structure. Shorter alkyl chains, such as the methyl group in 1-Methylimidazolium, tend to result in a more ordered and less heterogeneous liquid structure compared to longer alkyl chains which can lead to the formation of nonpolar domains. researchgate.net The p-toluenesulfonate anion, with its aromatic ring, can participate in π-π stacking interactions with the imidazolium ring of the cation, further influencing the local arrangement of the ions.

Key Structural Features from MD Simulations:

| Feature | Description |

| Cation-Anion Interaction | Strong electrostatic attraction leads to the formation of contact ion pairs. The sulfonate group of the tosylate anion is expected to be in close proximity to the imidazolium ring. |

| Hydrogen Bonding | Hydrogen bonds form between the acidic protons of the imidazolium ring and the oxygen atoms of the sulfonate group. |

| π-π Stacking | The aromatic rings of the imidazolium cation and the p-toluenesulfonate anion can engage in stacking interactions, contributing to the local order. |

| Influence of Methyl Group | The short methyl group is not expected to create significant nonpolar domains, leading to a more uniform liquid structure compared to analogues with longer alkyl chains. |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study various properties of ionic liquids, including adsorption phenomena and chemical reactivity.

Investigation of Adsorption Sites

DFT calculations can predict the most favorable adsorption sites of 1-Methylimidazolium p-toluenesulfonate on different material surfaces. While specific studies on this compound's adsorption are limited, research on similar systems, such as the adsorption of organic molecules on graphene, provides valuable insights. rsc.org

For a surface like graphene, the adsorption of this compound would likely be driven by a combination of electrostatic and van der Waals interactions. The imidazolium and p-toluenesulfonate ions can interact with the surface through π-π stacking between their aromatic rings and the graphene sheet. The specific orientation and binding energy of the adsorbed ions can be determined through DFT calculations.

The most probable adsorption sites are those that maximize the favorable interactions. For instance, the cation may adsorb with its imidazolium ring parallel to the surface to enhance π-π stacking. The anion would then position itself to maintain electrostatic balance. The presence of functional groups on a surface would significantly alter the adsorption behavior, with polar groups interacting strongly with the ionic liquid's charged moieties.

Analysis of Reaction Activity

DFT is a powerful tool for analyzing the reaction activity of molecules by examining their electronic properties. For this compound, this involves understanding the reactivity of both the cation and the anion. Studies on similar imidazolium salts and p-toluenesulfonic acid functionalized ionic liquids offer a basis for this analysis. rsc.orgresearchgate.net

The reactivity of the 1-methylimidazolium cation is centered on the imidazolium ring. The proton at the C2 position is the most acidic and is often involved in hydrogen bonding and can be a site for nucleophilic attack. The other carbon atoms in the ring can also be susceptible to electrophilic or nucleophilic attack, depending on the reaction conditions.

The p-toluenesulfonate anion is the conjugate base of a strong acid, p-toluenesulfonic acid, making it a relatively stable and non-coordinating anion. However, the sulfonate group is highly polar and can participate in reactions. The oxygen atoms of the sulfonate group are nucleophilic.

DFT calculations can provide quantitative measures of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical stability of the molecule. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can pinpoint the most reactive sites within the ions.

Activation Energy Calculations for Transport Phenomena

Molecular dynamics simulations are commonly used to compute transport properties. The activation energy for a particular transport process (e.g., diffusion) can be determined by simulating the system at different temperatures and analyzing the temperature dependence of the calculated transport coefficient (e.g., diffusion coefficient) using an Arrhenius-type equation:

D = D₀ exp(-Eₐ / (kₑT))

where D is the diffusion coefficient, D₀ is a pre-exponential factor, Eₐ is the activation energy, kₑ is the Boltzmann constant, and T is the temperature. By plotting the natural logarithm of the diffusion coefficient against the inverse of the temperature, the activation energy can be obtained from the slope of the resulting line.

For ionic liquids, the activation energies for diffusion and conductivity are influenced by factors such as ion size, shape, and the strength of the interionic interactions. Stronger cation-anion interactions, as would be expected between the imidazolium cation and the tosylate anion, generally lead to higher activation energies for transport.

Ion Pair Geometry and Potential Energy Landscape Analysis

The geometry of the ion pair formed between the 1-methylimidazolium cation and the p-toluenesulfonate anion is fundamental to understanding the properties of this ionic liquid. Computational studies on similar imidazolium-based ionic liquids have shown that multiple stable and metastable ion pair configurations can exist. nih.gov

DFT calculations are typically employed to explore the potential energy landscape of the ion pair. By systematically varying the relative positions and orientations of the cation and anion, a map of the interaction energies can be generated. The minima on this potential energy surface correspond to stable or metastable ion pair geometries.

For this compound, the most stable ion pair configurations are expected to be those that maximize the electrostatic attraction and hydrogen bonding. This would likely involve the p-toluenesulfonate anion being positioned above or to the side of the imidazolium ring, with the sulfonate group's oxygen atoms interacting with the acidic protons of the cation. The aromatic rings of the two ions may also adopt a stacked or T-shaped arrangement to benefit from π-π interactions.